CYP17A1 Lyase Potency: BMS-351 Exhibits Comparable Human IC50 to Abiraterone with Improved Cyno Potency
In a direct head-to-head comparison using the same SPA assay format, BMS-351 (compound 18) demonstrated a human CYP17A1 lyase IC50 of 19 nM, which is slightly less potent than abiraterone's IC50 of 11 nM in the same system [1]. However, BMS-351 exhibited a 2-fold lower IC50 (4 nM) against cynomolgus monkey CYP17A1 compared to abiraterone (2 nM), indicating improved potency in the primary preclinical toxicology species [1].
| Evidence Dimension | CYP17A1 Lyase Inhibition (IC50, nM) |
|---|---|
| Target Compound Data | Human: 19; Cyno: 4 |
| Comparator Or Baseline | Abiraterone: Human 11; Cyno 2 |
| Quantified Difference | Human: 1.7-fold less potent; Cyno: 2-fold less potent |
| Conditions | SPA (scintillation proximity assay) format with recombinant CYP17A1 enzymes |
Why This Matters
This confirms BMS-351's potent lyase inhibition is within the same order of magnitude as the clinical benchmark, supporting its utility as a preclinical tool, while the species-specific potency data is crucial for accurate interpretation of in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies in cynomolgus monkeys.
- [1] Huang A, et al. Discovery of the Selective CYP17A1 Lyase Inhibitor BMS-351 for the Treatment of Prostate Cancer. ACS Med Chem Lett. 2015 Dec 2;7(1):40-5. (Table 3). View Source
